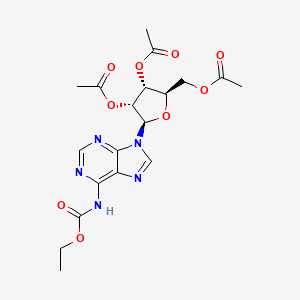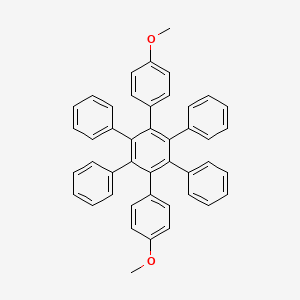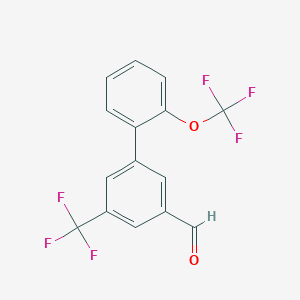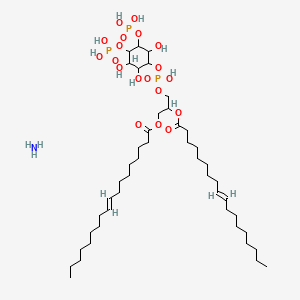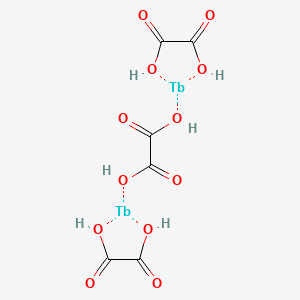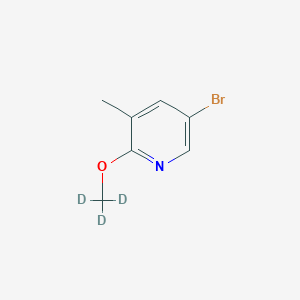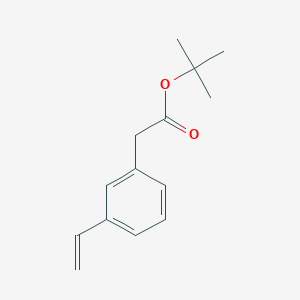
Tert-butyl 2-(3-vinylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(3-vinylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a tert-butyl group, a vinyl group, and a phenyl group attached to an acetate moiety. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-vinylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(3-vinylphenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tertiary butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more versatile and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves the use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites. This method allows for high conversion rates and selectivity, making it suitable for large-scale production . The use of dual-modified catalysts also offers the advantage of recyclability and stability, further enhancing the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(3-vinylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(3-vinylphenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(3-vinylphenyl)acetate involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl acetate: A simpler ester with similar applications in organic synthesis and industrial processes.
Tert-butyl bromoacetate: Used as a building block in the synthesis of peptoids and other complex molecules.
Tert-butyl formate: Another ester with applications in the production of fragrances and flavorings.
Uniqueness
Tert-butyl 2-(3-vinylphenyl)acetate is unique due to the presence of the vinyl group, which allows for additional reactivity and versatility in synthetic applications. The combination of the tert-butyl, vinyl, and phenyl groups also provides a distinct set of chemical properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
tert-butyl 2-(3-ethenylphenyl)acetate |
InChI |
InChI=1S/C14H18O2/c1-5-11-7-6-8-12(9-11)10-13(15)16-14(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
MPRJJYYPCDUJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






